N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide
Description
N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide is a synthetic organic compound that features a benzamide group, a cyanoethyl group, and a dioxaborinane ring
Properties
IUPAC Name |
N-(2-cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O3/c15-7-1-8-16-13(17)11-3-5-12(6-4-11)14-18-9-2-10-19-14/h3-6H,1-2,8-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLGLNOIHGMWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C(=O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674609 | |
| Record name | N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-08-3 | |
| Record name | N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide typically involves multi-step organic reactions. One possible route could involve the formation of the benzamide core, followed by the introduction of the cyanoethyl group and the dioxaborinane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions could potentially modify the cyanoethyl group or other functional groups within the molecule.
Substitution: The benzamide and dioxaborinane groups may participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamides, cyanoethyl derivatives, and dioxaborinane-containing molecules. Examples could be:
- N-(2-Cyanoethyl)benzamide
- 4-(1,3,2-Dioxaborinan-2-yl)benzamide
- Other boron-containing organic compounds
Uniqueness
N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide is unique due to the combination of its functional groups, which may impart distinct chemical and physical properties. This uniqueness could make it particularly valuable for specific applications in research and industry.
Biological Activity
N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide is a synthetic organic compound characterized by its unique structure that includes a benzamide moiety, a cyanoethyl group, and a dioxaborinane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H15BN2O3 |
| Molecular Weight | 258.08 g/mol |
| CAS Number | 1073372-08-3 |
| InChI Key | PFLGLNOIHGMWPX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Benzamide Core : Starting from appropriate aromatic precursors.
- Introduction of the Cyanoethyl Group : Utilizing cyanation techniques.
- Formation of the Dioxaborinane Ring : Through cyclization reactions involving boron-containing reagents.
Biological Activity
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential mechanisms and applications:
The biological activity is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions could lead to modulation of various biological pathways, potentially impacting processes like cell signaling and metabolic regulation.
Case Studies and Findings
- Antidiabetic Potential : Similar compounds have been investigated for their protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial for diabetes management. For instance, derivatives of benzamide have shown promising results in enhancing β-cell survival under stress conditions .
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that compounds with similar structures may exhibit selective toxicity towards cancer cells while sparing normal cells. Further investigation is needed to elucidate the specific pathways involved.
- Neuroprotective Effects : Some studies suggest that dioxaborinane derivatives could have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(2-Cyanoethyl)benzamide | Benzamide with cyanoethyl group | Moderate cytotoxicity |
| 4-(1,3,2-Dioxaborinan-2-yl)benzamide | Dioxaborinane ring without cyanoethyl | Limited activity reported |
| Other Boron-containing Organic Compounds | Varies widely in structure | Diverse pharmacological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
